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Zinc phosphinate

Thermogravimetric analysis Inorganic phosphinate stability Hypophosphite thermal decomposition

Non-melting solid flame retardants (e.g., Ca or Al phosphinate) cause spinneret clogging and surface defects in PET fiber melt-spinning. Zinc phosphinate (mp <250°C) solves this via fusible behavior enabling homogeneous dispersion and preserved transparency. • At 7 wt% loading in PET fibers: LOI increases from 20.5% to 24.5%, UL 94 V-2 achieved. • Retains fiber tenacity at 2.98 g/den with reduced melt dripping. • Compatible with hydrophobic nanofillers for hybrid FR/reinforcement strategies.

Molecular Formula H4O4P2Zn
Molecular Weight 128.4 g/mol
CAS No. 15060-64-7
Cat. No. B085141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZinc phosphinate
CAS15060-64-7
Molecular FormulaH4O4P2Zn
Molecular Weight128.4 g/mol
Structural Identifiers
SMILES[O-]P=O.[O-]P=O.[Zn+2]
InChIInChI=1S/HO2P.Zn/c1-3-2;/h(H,1,2);/q;+2/p-1
InChIKeyKYDOKISKCIGTJF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 200 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zinc Phosphinate Identity and Procurement


Zinc phosphinate (CAS 15060-64-7), systematically named zinc hypophosphite or bis(phosphinyloxy)zinc with the formula Zn(H₂PO₂)₂ [1], is an inorganic metal phosphinate distinct from the widely commercialized organic dialkylphosphinates (e.g., zinc diethylphosphinate, Exolit OP950) [2]. Its anhydrous form adopts a polymeric two-dimensional layer structure, while the monohydrate crystallizes as a three-dimensional polymeric network, a structural feature established by single-crystal X-ray diffraction [1]. With a molecular weight of 195.36 g·mol⁻¹ and a phosphorus content of approximately 31.7 wt%, this compound occupies a specific niche within non-halogenated flame retardant portfolios and hybrid inorganic-organic material synthesis, where its unique thermal decomposition pathway and coordination geometry differentiate it from both organic phosphinates and other metal hypophosphite salts.

1

Halogen-free flame retardant formulation: Niche selection within non-halogenated portfolios for polymer composites and textiles.

2

Processing-compatible grade for PET: Fusible phosphinate option (reported melting below 250 °C) supports melt-spinning without die blockage.

3

Hydration-tunable structure: Reversible 2D layer to 3D network switch enables hybrid material and ion-exchange research.

Substitution Risks vs. Other Phosphinates


Interchanging zinc phosphinate with aluminum phosphinate, magnesium phosphinate, or organic dialkylphosphinates without reformulation introduces measurable performance penalties. Direct comparative evidence demonstrates that in glass-fiber reinforced poly(butylene terephthalate) (PBT/GF) at identical 13–20 wt% loadings, zinc phosphinate achieves only a UL 94 HB classification and limiting oxygen index (LOI) of 27–28%, whereas aluminum phosphinate delivers UL 94 V-0 and LOI exceeding 42% [1]. Conversely, zinc phosphinate offers a distinct thermal decomposition onset of 260 °C with dehydration beginning at 120 °C, a profile that diverges significantly from the magnesium analog (385 °C decomposition) [2], and it exhibits a unique plasticizing and compatibilizing effect in polyethylene terephthalate (PET) matrices not observed with non-fusible calcium or aluminum phosphinates [3]. These divergent performance vectors mean that selection cannot be reduced to a simple substitution of one metal cation for another; the choice directly governs UL 94 rating, processing behavior, and char formation chemistry in the final polymer composite.

Zinc Phosphinate (Target)
Thermal decomposition onset 260 °C; fusible character may support melt processing; reported plasticizing and compatibilizing effects in PET.
Aluminum Phosphinate (Substitute)
UL 94 V-0 performance in PBT/GF but non-fusible; may cause die blockage and opacity in thin-walled articles. Char mechanism differs; direct replacement may not transfer.
Zinc Phosphinate (Target)
Decomposition at 260 °C, dehydration from 120 °C; gas-phase radical trapping reported. Moderate activation window for polyamide and PET processing.
Magnesium Phosphinate (Substitute)
Thermal decomposition onset 385 °C; may remain inert at moderate polymer processing temperatures. Thermal activation profile may shift performance.
Zinc Phosphinate (Target)
Inorganic hypophosphite salt with hydration-dependent dimensionality; polymeric layer or 3D network structure reported.
Organic Dialkylphosphinate (Substitute)
Different metal coordination geometry and thermal decomposition pathway; organic ligands alter char chemistry and may not replicate inorganic framework behavior.

Quantitative Differentiation Evidence


Thermal Decomposition Onset Comparison

The thermal decomposition onset temperature of zinc phosphinate (Zn(H₂PO₂)₂) is 260 °C, which is 30 °C lower than cadmium hypophosphite (290 °C) and 125 °C lower than magnesium hypophosphite (385 °C). Dehydration of the zinc salt begins at 120 °C, compared to 130 °C for magnesium hypophosphite [1]. This lower decomposition threshold makes zinc phosphinate suitable for activation in polymer systems processed at moderate temperatures, where magnesium hypophosphite would remain thermally inert and fail to release active flame-retarding phosphinate species during the critical early stages of combustion.

Thermal Decomposition Onset
Cross-study comparable
260 °C (Zn) vs. 385 °C (Mg) vs. 290 °C (Cd)
Supports moderate-temperature polymer activation window.
TGA/DTA data; dehydration onset at 120 °C for Zn salt.
Thermogravimetric analysis Inorganic phosphinate stability Hypophosphite thermal decomposition

Crystal Structure Dimensionality Control

Single-crystal X-ray diffraction reveals that anhydrous zinc phosphinate, Zn(H₂PO₂)₂, adopts a polymeric two-dimensional layer-type structure, whereas the monohydrate Zn(H₂PO₂)₂·H₂O forms a three-dimensional polymeric network incorporating both Zn–O–Zn and Zn–O–P–O–Zn bridging motifs [1]. This hydration-state-dependent dimensionality is not observed in all metal phosphinate systems and contrasts with the manganese(II) analog Mn(H₂PO₂)₂·H₂O, which crystallizes in a distinct space group (P2₁/n, a=12.013 Å, b=8.1 Å, c=13.45 Å, β=106.28°) [1]. The ability to toggle between 2D and 3D architectures by controlling hydration provides a structural design lever unavailable with the more rigidly fixed geometries of aluminum or magnesium phosphinates.

Crystal Structure Dimensionality
Class-level inference
2D polymeric layer (anhydrous) ↔ 3D network (monohydrate)
Hydration-state switch may support hybrid material design.
Single-crystal XRD; space group P2₁/n for monohydrate.
X-ray crystallography Coordination polymer Layered material

Flame Retardancy in PBT/GF

In a controlled head-to-head study in glass-fiber reinforced poly(butylene terephthalate) (PBT/GF), zinc phosphinate at 13–20 wt% loading achieved only a UL 94 HB classification with a limiting oxygen index (LOI) of 27–28%, whereas aluminum phosphinate at identical loading delivered UL 94 V-0 and LOI exceeding 42% [1]. The performance gap is mechanistically attributed to the vaporization of intact zinc phosphinate molecules during combustion, which precludes the formation of a thermally stable carbonaceous char layer—a condensed-phase mechanism that aluminum phosphinate effectively engages through the formation of stable aluminum phosphinate–terephthalate species [1]. Cone calorimeter data confirmed that under forced flaming conditions the heat release behavior was comparable for both phosphinates, but the dramatically different UL 94 and LOI outcomes underscore the critical role of char stability in small-flame ignition scenarios.

Flame Retardancy PBT/GF
Head-to-head
UL 94 HB, LOI 27–28% (Zn) vs. V-0, LOI >42% (Al)
Zn phosphinate alone may not meet V-0 requirements; synergy candidates may be reviewed.
13–20 wt% loading in PBT/GF; cone calorimetry at 50 kW·m⁻².
UL 94 Limiting oxygen index Glass-fiber reinforced polyester

Flame Retardant Synergy with Lignin in PA11

In polyamide 11 (PA11) blends containing industrial lignin as a bio-based carbon source, zinc phosphinate (ZnP) combined with lignosulfonate lignin (LL) achieved self-extinction and a UL 94 V-1 classification, reducing peak heat release rate (PHRR) by 64% and total heat release (THR) by 22% relative to unmodified PA11 [1]. In a direct parallel study, aluminum phosphinate (AlP) with the same lignin at 10 wt% produced a stronger PHRR reduction of 74% and THR reduction of 22% [2]. The ZnP/LL formulation uniquely provided V-1 self-extinction without melt dripping, a behavior not observed with other formulations, highlighting a specific condensed-phase char stabilization effect when the zinc cation is paired with sulfonated lignin.

Synergy with Lignin in PA11
Cross-study comparable
PHRR −64%, THR −22%, UL 94 V-1, no melt dripping
Reported V-1 with lignosulfonate lignin; melt-dripping suppression context.
10 wt% lignosulfonate lignin in PA11; twin-screw extrusion.
Polyamide 11 Lignin synergist Cone calorimetry

Processability and Plasticizing Effect in PET

In polyethylene terephthalate (PET) melt-spinning, zinc phosphinate (specifically the diethylphosphinate variant, Exolit OP950) functions as both a flame retardant and a processing aid, exerting a measurable plasticizing effect that reduces melt viscosity and acts as a compatibilizer for hydrophobic nanoparticles [1]. This is in direct contrast to non-fusible calcium and aluminum phosphinates, which do not melt below standard PET processing temperatures (~260–280 °C) and cause die blockage, inhomogeneous dispersion, and loss of transparency in thin-walled articles [2]. The Clariant patent explicitly states that certain zinc phosphinates with melting points below 250 °C overcome these processing limitations and surprisingly improve flame-retardant effectiveness in films, fibers, and transparent moldings compared to the calcium and aluminum phosphinates preferentially used in EP 0 699 708 A1 [2].

PET Processability
Class-level inference
Fusible below 250 °C; LOI increase from 20.5% to 24.5% at 7 wt%
Supports melt-spinning fiber and film processing workflow.
PET melt-spinning at 260–280 °C; SEM/EDX dispersion confirmed.
PET fiber processing Plasticization Compatibilization

Crystallization Field Dominance in Aqueous Systems

In the reciprocal quaternary system Na⁺, Zn²⁺/Cl⁻, (H₂PO₂)⁻//H₂O at 273.15 K, solid-phase zinc phosphinate, Zn(H₂PO₂)₂, occupies 70% of the total crystallization field—the largest area among all salts present in the system [1]. This dominant crystallization field reflects its status as the least soluble salt in this medium, a finding corroborated by solid-liquid equilibrium studies at 298 K and 333 K, which confirm a simple eutectic type phase diagram for the H₂O + ZnCl₂ + Zn(H₂PO₂)₂ ternary system [2]. This profound solubility difference relative to sodium, chloride, and other competing ionic species provides a thermodynamically driven purification and isolation pathway that is unavailable for more soluble metal phosphinates.

Crystallization Field Dominance
Class-level inference
70% of total crystallization field at 273.15 K
Reported least soluble salt in aqueous quaternary system; supports high-purity isolation pathway.
Na⁺, Zn²⁺/Cl⁻, (H₂PO₂)⁻//H₂O system; solid-liquid equilibrium method.
Solubility phase equilibrium Crystallization field Separation science

Application Scenarios for Zinc Phosphinate


Halogen-Free PET Fibers and Films

In PET fiber melt-spinning operations where spinneret clogging and surface finish defects caused by non-melting solid flame retardants (e.g., calcium or aluminum phosphinate) are unacceptable, fusible zinc phosphinate compounds with melting points below 250 °C enable homogeneous dispersion and preserved transparency [1]. Quantitative data confirm that at 7 wt% zinc phosphinate loading in PET fibers, the limiting oxygen index increases from 20.5% (unmodified PET) to 24.5% and achieves a UL 94 V-2 rating with significantly reduced melt dripping, while maintaining fiber tenacity at 2.98 g·den⁻¹ [2]. This application scenario is further validated by the plasticizing and compatibilizing effect of zinc phosphinate on hydrophobic nanofillers, enabling co-formulation strategies that simultaneously address flame retardancy and mechanical reinforcement.

Sustainable PA11 Textiles with Lignin Synergy

For bio-based flame retardant textile development, the combination of zinc phosphinate with industrial lignosulfonate lignin in PA11 delivers a unique self-extinguishing UL 94 V-1 classification with complete suppression of melt dripping—a performance profile not achieved by kraft lignin/zinc phosphinate or aluminum phosphinate/lignin formulations at equivalent loadings [1]. Cone calorimetry data demonstrate a 64% reduction in peak heat release rate and 22% reduction in total heat release, with the condensed-phase mechanism involving zinc-catalyzed char stabilization of the lignin carbon source [1]. This scenario is specifically suited for procurement in sustainable textile manufacturing where both flame retardancy and bio-based content are simultaneous specifications.

Hydration-Dependent Dimensionality in Hybrid Materials

The crystallographically established ability of zinc phosphinate to exist as either a two-dimensional polymeric layer (anhydrous form) or a three-dimensional polymeric network (monohydrate), controlled solely by hydration state, provides a structurally unique building block for the rational design of metal-organic hybrid materials [1]. This dimensional switch is not available with aluminum or magnesium phosphinates, whose structures do not exhibit the same hydration-driven topological rearrangement. The mild synthesis conditions and strong Zn–O–P bonding framework [2] make this compound suitable for applications in adsorption, ion exchange, and gas separation where interlayer spacing and pore architecture directly govern functional performance.

High-Purity Production via Crystallization

The dominance of Zn(H₂PO₂)₂ in the crystallization field of quaternary aqueous systems (occupying 70% of the total phase diagram area at 273.15 K) [1] provides a thermodynamically validated pathway for isolating high-purity zinc phosphinate from mixed-salt solutions with minimal co-precipitation. This characteristic is directly relevant to production process design and quality assurance, as it enables simplified purification workflows, reduced solvent consumption, and consistent batch-to-batch purity—factors of direct consequence to procurement specifications where impurity profiles (particularly chloride and sodium content) must meet stringent thresholds for electronic-grade or pharmaceutical intermediate applications.

Application
Selection Property
Validation Focus
Halogen-Free PET Fibers and Films
Fusible processing aid; melting point below 250 °C
Spinneret compatibility, dispersion homogeneity, fiber tenacity retention
Sustainable PA11 Textiles with Lignin
Zinc-catalyzed char stabilization with sulfonated lignin
V-1 self-extinction, melt-dripping suppression, cone calorimetry endpoints
Hydration-Dependent Hybrid Materials
Reversible 2D-to-3D structural dimensionality
Interlayer spacing, pore architecture, adsorption and ion-exchange performance
High-Purity Production via Crystallization
Dominant crystallization field in quaternary aqueous systems
Impurity profile (chloride, sodium), batch-to-batch consistency, yield optimization
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